molecular formula C6H4Br2ClN B1580550 2,6-Dibromo-4-chloroaniline CAS No. 874-17-9

2,6-Dibromo-4-chloroaniline

Cat. No. B1580550
CAS RN: 874-17-9
M. Wt: 285.36 g/mol
InChI Key: XEYLQXUJSOJWJV-UHFFFAOYSA-N
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Description

“2,6-Dibromo-4-chloroaniline” is a symmetrical chlorodibromo aniline . It is a chemical compound with the molecular formula C6H4Br2ClN .


Synthesis Analysis

The synthesis of “2,6-Dibromo-4-chloroaniline” is achieved through the bromination of p-chloroaniline .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-4-chloroaniline” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group . The molecular weight of this compound is 285.364 Da .


Physical And Chemical Properties Analysis

“2,6-Dibromo-4-chloroaniline” has a density of 2.1±0.1 g/cm^3, a boiling point of 297.4±35.0 °C at 760 mmHg, and a flash point of 133.7±25.9 °C . It has a molar refractivity of 50.8±0.3 cm^3 and a molar volume of 136.0±3.0 cm^3 .

Scientific Research Applications

Halogeno-Aniline Derivatives and Crystal Structure

2,6-Dibromo-4-chloroaniline is a halogeno-aniline derivative, which means it's a compound with halogens (like bromine and chlorine) attached to an aniline structure. These compounds, including 2,6-Dibromo-4-chloroaniline, have distinct crystal structures, often forming infinite chains along specific axis directions through hydrogen bonds. Such molecular and crystal structures have significant implications in materials science, especially in the development of new materials with unique physical properties (Ferguson et al., 1998).

Electrochemical Oxidation

2,6-Dibromo-4-chloroaniline undergoes electrochemical oxidation in solutions like acetonitrile. The study of such oxidation processes is essential in understanding the chemical behavior of these compounds in various environments, which can be beneficial for applications in electrochemistry and environmental chemistry (Kádár et al., 2001).

Biodegradation in Polluted Environments

Chloroaniline-based compounds, including variants like 2,6-Dibromo-4-chloroaniline, can be biodegraded in polluted environments, particularly in methanogenic conditions. This sequential dehalogenation process, where halogens are replaced by protons, is catalyzed by microorganisms. Understanding this process is crucial for developing bioremediation strategies for environments contaminated with halogenated anilines (Kuhn & Suflita, 1989).

Interaction with Phenolic Humus Constituents

2,6-Dibromo-4-chloroaniline may interact with phenolic humus constituents, forming cross-linked compounds. This interaction, especially in the presence of fungal enzymes, leads to the formation of various complex compounds. Such reactions are significant in understanding the environmental fate of chloroanilines and their impact on soil chemistry (Bollag et al., 1983).

Bromination and Copper Lattice Formation

In reactions with copper bromide, 2,6-Dibromo-4-chloroaniline can participate in the formation of brominated anilinium cations and novel copper(I) bromide lattices. These reactions are crucial in the field of inorganic chemistry, particularly for synthesizing new types of compounds with potential applications in material science and catalysis (Willett, 2001).

Ionizing Radiation Technology in Wastewater Treatment

The use of ionizing radiation technology in treating wastewater containing chloroanilines, including 2,6-Dibromo-4-chloroaniline, is an innovative approach. This method effectively degrades these compounds, making it a promising alternative for treating chemical wastewater containing such pollutants (Wang & Wang, 2021).

Safety And Hazards

“2,6-Dibromo-4-chloroaniline” may cause skin and eye irritation. It may also cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,6-dibromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLQXUJSOJWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347735
Record name 2,6-Dibromo-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-chloroaniline

CAS RN

874-17-9
Record name 2,6-Dibromo-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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